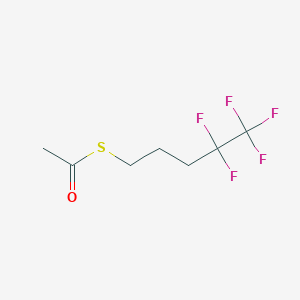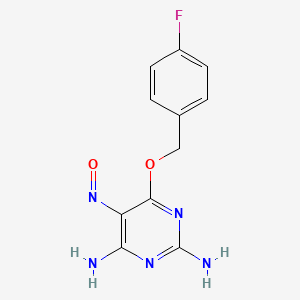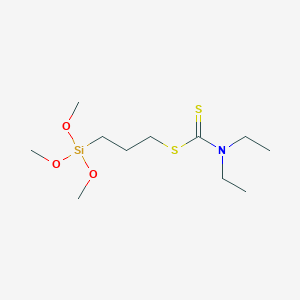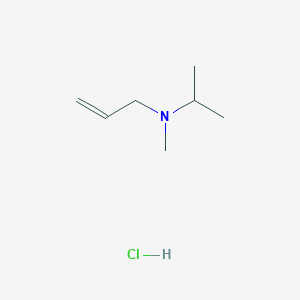
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of sulfone derivatives This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a diphenylprop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-diphenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Sulfonamides and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfone derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of various sulfone derivatives.
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar structure with a fluorine substitution, used in similar applications.
4-Chlorophenylsulfonyl derivatives: Known for their antimicrobial properties.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one is unique due to its specific structure, which combines the sulfonyl group with a diphenylprop-2-en-1-one moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
144288-56-2 |
|---|---|
Formule moléculaire |
C22H18O3S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O3S/c1-17-12-14-20(15-13-17)26(24,25)22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-16H,1H3 |
Clé InChI |
HAUNRRCOQRURQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)




![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)


![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

